molecular formula C14H19N3O2S B10974787 N-(1-ethyl-1H-pyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide

N-(1-ethyl-1H-pyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B10974787
M. Wt: 293.39 g/mol
InChI Key: RZIZXSZTYAFAHY-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, and a benzenesulfonamide moiety, which is a benzene ring substituted with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-pyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(1-ethyl-1H-pyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The pyrazole ring can also interact with various receptors and enzymes, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the pyrazole ring and the benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the ethyl group on the pyrazole ring can also influence the compound’s reactivity and interaction with molecular targets.

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

N-(1-ethylpyrazol-4-yl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C14H19N3O2S/c1-5-17-9-13(8-15-17)16-20(18,19)14-7-11(3)10(2)6-12(14)4/h6-9,16H,5H2,1-4H3

InChI Key

RZIZXSZTYAFAHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Origin of Product

United States

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